![molecular formula C35H31N5O7S B2559753 N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(2-{[4-(dimethylamino)phenyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide CAS No. 688062-10-4](/img/structure/B2559753.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(2-{[4-(dimethylamino)phenyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(2-{[4-(dimethylamino)phenyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide is a useful research compound. Its molecular formula is C35H31N5O7S and its molecular weight is 665.72. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
In the realm of chemical synthesis, the exploration of new methodologies for constructing complex molecules like quinazoline and benzamide derivatives is a significant area of research. For instance, the study on reactions of anthranilamide with isocyanates presented a novel synthesis approach for dihydro-oxazolo and dihydro-oxazino quinazolinones, showcasing the versatility and reactivity of anthranilamide-based compounds in synthesizing heterocyclic structures (J. Chern et al., 1988). Such methodologies offer valuable tools for constructing analogs of complex molecules, potentially including the target compound, for various research applications.
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant capabilities of quinazoline derivatives represent another critical area of scientific investigation. For example, a study on newly synthesized quinazolin-4(3H)-ones highlighted their potent inhibitory action against bacterial strains and their profound antioxidant potential, as demonstrated through DPPH assay methods (Ashok Kumar et al., 2011). This suggests that compounds with similar structural features could be explored for their potential in combating microbial infections and oxidative stress, contributing to fields like pharmacology and medicinal chemistry.
Antiviral and Anticancer Applications
Quinazoline derivatives have also been explored for their antiviral and anticancer activities. A study described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates and their evaluation against Tobacco mosaic virus (TMV), revealing weak to good antiviral activity (Hui Luo et al., 2012). Additionally, research on novel quinazolinone and benzamide derivatives showed promising anticancer properties, with certain compounds exhibiting potent anti-proliferative activity against cancer cell lines (M. El-Hashash et al., 2018). These findings underscore the therapeutic potential of quinazoline-based compounds in designing new antiviral and anticancer agents.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31N5O7S/c1-39(2)25-10-8-24(9-11-25)37-32(41)18-48-35-38-27-15-31-30(46-20-47-31)14-26(27)34(43)40(35)17-21-3-6-23(7-4-21)33(42)36-16-22-5-12-28-29(13-22)45-19-44-28/h3-15H,16-20H2,1-2H3,(H,36,42)(H,37,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTICJJAMWNGRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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